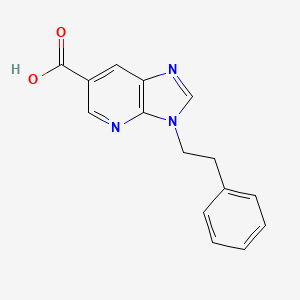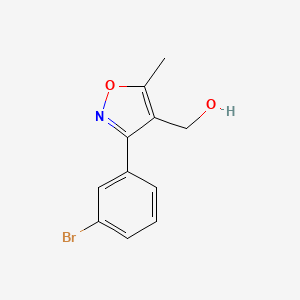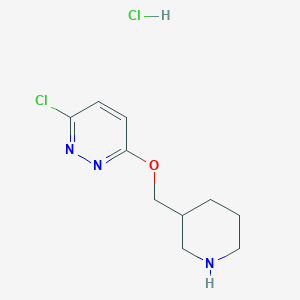![molecular formula C16H13ClN2 B11852408 N-[(4-Chlorophenyl)methyl]quinolin-8-amine CAS No. 90266-41-4](/img/structure/B11852408.png)
N-[(4-Chlorophenyl)methyl]quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)quinolin-8-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)quinolin-8-amine typically involves the reaction of 4-chlorobenzyl chloride with quinolin-8-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is performed under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF) to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorobenzyl)quinolin-8-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)quinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzyl)quinolin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth. Additionally, it can interact with microbial cell membranes, disrupting their integrity and causing cell death.
Comparison with Similar Compounds
N-(4-Chlorobenzyl)quinolin-8-amine can be compared with other similar compounds such as:
Quinoline-8-amine: Lacks the 4-chlorobenzyl group, resulting in different chemical properties and biological activities.
4-Chlorobenzylamine: Lacks the quinoline ring, leading to different applications and reactivity.
N-(4-Methylbenzyl)quinolin-8-amine: Similar structure but with a methyl group instead of a chlorine atom, affecting its chemical and biological properties.
Properties
CAS No. |
90266-41-4 |
|---|---|
Molecular Formula |
C16H13ClN2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C16H13ClN2/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19H,11H2 |
InChI Key |
LLFOQUZDEXVWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


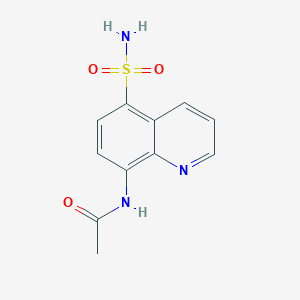

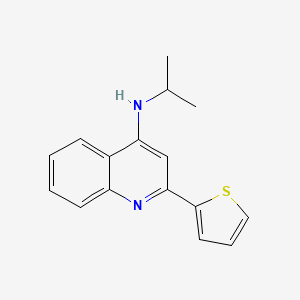
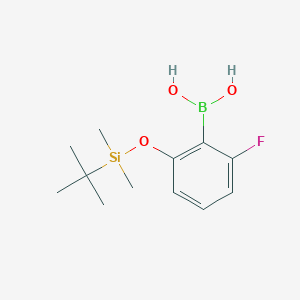
![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)


